molecular formula C13H15F3O B8422138 4-Cyclohexyl-3-(trifluoromethyl)phenol

4-Cyclohexyl-3-(trifluoromethyl)phenol

Cat. No.: B8422138
M. Wt: 244.25 g/mol
InChI Key: NSMPXPAWLAUQME-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-(trifluoromethyl)phenol is an organic compound characterized by a cyclohexyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of trifluoromethylated derivatives .

Scientific Research Applications

4-Cyclohexyl-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The phenol group can participate in hydrogen bonding and other interactions with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclohexyl-3-(trifluoromethyl)phenol include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the cyclohexyl and trifluoromethyl groups on the phenol ring.

Properties

Molecular Formula

C13H15F3O

Molecular Weight

244.25 g/mol

IUPAC Name

4-cyclohexyl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C13H15F3O/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h6-9,17H,1-5H2

InChI Key

NSMPXPAWLAUQME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)O)C(F)(F)F

Origin of Product

United States

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